molecular formula C29H26N2O2 B393864 2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B393864
M. Wt: 434.5g/mol
InChI Key: VFHMVEMCNRRLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with the molecular formula C29H26N2O2 and a molecular weight of 434.52894 . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)aniline with 4-ethylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired quinazolinone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or amines into the aromatic rings .

Scientific Research Applications

2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Quinazolinone derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
  • 2-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone

Uniqueness

2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both benzyloxy and ethyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the quinazolinone ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C29H26N2O2

Molecular Weight

434.5g/mol

IUPAC Name

3-(4-ethylphenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C29H26N2O2/c1-2-21-12-16-24(17-13-21)31-28(30-27-11-7-6-10-26(27)29(31)32)23-14-18-25(19-15-23)33-20-22-8-4-3-5-9-22/h3-19,28,30H,2,20H2,1H3

InChI Key

VFHMVEMCNRRLPH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.